molecular formula C12H12N4O4 B337514 N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B337514
M. Wt: 276.25 g/mol
InChI Key: GDLCNZYMRVYTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure that includes a methoxyphenyl group, a methyl group, a nitropyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the nitration of 2-methylpyrazole to introduce the nitro group. This is followed by the acylation of the nitrated pyrazole with 2-methoxybenzoyl chloride to form the desired carboxamide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: shares similarities with other nitropyrazole derivatives, such as 2-methyl-4-nitropyrazole and 2-methoxyphenyl-4-nitropyrazole.

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: is another compound with a similar methoxyphenyl group but a different core structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a methoxyphenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-15-11(9(7-13-15)16(18)19)12(17)14-8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)

InChI Key

GDLCNZYMRVYTCT-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2OC

solubility

27.8 [ug/mL]

Origin of Product

United States

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